molecular formula C23H33NO5 B13414213 2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

Cat. No.: B13414213
M. Wt: 403.5 g/mol
InChI Key: NMRMMCZURGCYED-HPKCBJKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid involves several steps, starting from simpler precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol .

Scientific Research Applications

2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Properties

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C23H33NO5/c1-14(25)23(28)11-8-19-17-5-4-15-12-16(24-29-13-20(26)27)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,28H,4-11,13H2,1-3H3,(H,26,27)/t17-,18-,19+,21+,22+,23+/m1/s1

InChI Key

NMRMMCZURGCYED-HPKCBJKVSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=NOCC(=O)O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C)O

Origin of Product

United States

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